molecular formula C10H16O2 B12669601 3-Methyl-3-butenyl 2-methylisocrotonate CAS No. 83783-83-9

3-Methyl-3-butenyl 2-methylisocrotonate

Cat. No.: B12669601
CAS No.: 83783-83-9
M. Wt: 168.23 g/mol
InChI Key: LMPCYQLIAVCCCL-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-butenyl 2-methylisocrotonate is an organic compound with the molecular formula C10H16O2. It is a derivative of isocrotonic acid and is characterized by its unique structure, which includes a 3-methyl-3-butenyl group attached to the 2-methylisocrotonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-butenyl 2-methylisocrotonate typically involves the esterification of 2-methylisocrotonic acid with 3-methyl-3-butenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-butenyl 2-methylisocrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-3-butenyl 2-methylisocrotonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-butenyl 2-methylisocrotonate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors in biological systems. The compound’s unique structure allows it to fit into specific binding sites, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a 3-methyl-3-butenyl group and a 2-methylisocrotonate moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .

Properties

CAS No.

83783-83-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methylbut-3-enyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5H,2,6-7H2,1,3-4H3/b9-5-

InChI Key

LMPCYQLIAVCCCL-UITAMQMPSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OCCC(=C)C

Canonical SMILES

CC=C(C)C(=O)OCCC(=C)C

Origin of Product

United States

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